An In-depth Technical Guide on the Mechanism of Action of 2-Mesatp on P2Y1 Receptors
An In-depth Technical Guide on the Mechanism of Action of 2-Mesatp on P2Y1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) on the P2Y1 receptor. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this interaction, supported by quantitative data and visual diagrams.
Core Mechanism: Competitive Antagonism
The P2Y1 receptor is a G-protein coupled receptor (GPCR) primarily activated by the endogenous agonist Adenosine Diphosphate (ADP).[1] This activation is crucial for initiating platelet aggregation.[2] 2-MeSATP, a derivative of adenosine triphosphate, functions as a competitive antagonist at the P2Y1 receptor.[3]
Initial studies suggested 2-MeSATP might act as an agonist, but this was later attributed to contamination with 2-MeSADP, a potent P2Y1 agonist.[4][5] Purified 2-MeSATP demonstrates clear antagonist properties, particularly at low receptor expression levels where it effectively blocks ADP-mediated signaling.[3] It competes with ADP for the same binding site within the transmembrane helical bundle of the receptor. By binding to this orthosteric site, 2-MeSATP prevents the conformational change required for G-protein coupling and subsequent signal transduction.
Inhibition of the Gq/11 Signaling Pathway
P2Y1 receptors are canonically coupled to the Gq/11 family of G-proteins.[6][7] The binding of an agonist like ADP triggers a well-defined signaling cascade that 2-MeSATP effectively blocks.
The canonical P2Y1 signaling pathway proceeds as follows:
-
G-Protein Activation: Agonist binding causes a conformational change in the P2Y1 receptor, leading to the activation of the associated Gq/11 protein.[8]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).[7][9]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[10]
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates downstream targets.
-
Physiological Response: In platelets, this cascade culminates in platelet shape change and the initial, reversible phase of aggregation.[2][11]
2-MeSATP, by preventing the initial G-protein activation, halts this entire sequence of events.
Caption: P2Y1 receptor Gq signaling pathway and the inhibitory action of 2-MeSATP.
Quantitative Data Summary
The potency and binding affinity of 2-MeSATP and related compounds have been characterized through various assays. The following table summarizes key quantitative data.
| Compound | Parameter | Species/System | Assay Type | Value |
| 2-MeSATP | Agonist/Antagonist | Purified human P2Y1 | Reconstituted Liposomes | Full Agonist / Competitive Antagonist[3] |
| 2-MeSADP | EC50 | Human P2Y1 | - | 5.1 nM (pEC50 8.29)[12] |
| Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 70 ± 30 nM[13] | |
| ADP | Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 625 ± 37 nM[13] |
| ATP | Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 16,250 ± 875 nM[13] |
| MRS2500 | Ki | Human P2Y1 | Radioligand Binding | 0.8 nM[14] |
| pKi | Human P2Y1 | - | 8.8 - 9.1[3] | |
| BPTU | Ki | P2Y1R Membrane | Binding Assay | 6 nM[7] |
| IC50 | Human Platelet Aggregation | ADP-induced | 2.1 µM[7] |
Note: The dual role of 2-MeSATP as an agonist or antagonist can depend on the level of receptor expression and the specific experimental conditions.[3] 2-MeSADP is a potent agonist often used to stimulate the P2Y1 receptor in antagonist characterization studies.
Key Experimental Protocols
The mechanism of 2-MeSATP has been elucidated through several key experimental techniques.
These assays are the gold standard for determining the affinity (Ki) of a ligand for a receptor.[15] They directly measure the interaction between a compound and the receptor protein.
Detailed Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., Sf9 insect cells or HEK293 cells) recombinantly expressing the human P2Y1 receptor.[8][13]
-
Radioligand Selection: A high-affinity, selective P2Y1 radiolabeled antagonist, such as [³²P]MRS2500 or [¹²⁵I]MRS2500, is used at a fixed concentration (typically near its Kd value).[13][14]
-
Competitive Binding: The cell membranes and radioligand are incubated with a range of concentrations of the unlabeled test compound (e.g., 2-MeSATP).
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Receptor-bound radioligand is then separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
This functional assay measures the direct consequence of Gq-coupled receptor activation—the release of intracellular calcium.[10] It is widely used to screen for agonists and antagonists.[16][17]
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) are plated in a microplate (e.g., 96- or 384-well).[18] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[16]
-
Antagonist Pre-incubation: To test for antagonism, cells are pre-incubated with various concentrations of the test compound (2-MeSATP) for a defined period.
-
Agonist Stimulation: The assay is initiated by adding a known P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to the wells.
-
Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using an instrument like a Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.[10]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
This assay provides a physiologically relevant measure of the effect of P2Y1 antagonists on the primary function of the receptor in platelets.[19]
Detailed Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood anticoagulated with citrate.[11]
-
Instrumentation: A light transmission aggregometer is used, which measures changes in light passing through the PRP suspension as platelets aggregate.
-
Assay Procedure:
-
Measurement: Light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Data Analysis: The maximum extent of aggregation is measured, and the inhibitory effect of the antagonist is calculated to determine an IC50 value.
Caption: Workflow for a light transmission platelet aggregation assay.
References
- 1. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. berthold.com [berthold.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic interplay of the P2Y(1), P2Y(12), and TxA(2) pathways in platelets: the potential of triple antiplatelet therapy with P2Y(1) receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
